2-[(2S)-1-([1,1'-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole typically involves the reaction of biphenyl derivatives with imidazole under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions can include various substituted imidazole derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with a related chemical framework.
Astemizole: Another antihistaminic agent with structural similarities.
Uniqueness
What sets 2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole apart is its unique biphenyl group, which enhances its biological activity and specificity compared to other imidazole derivatives .
Properties
CAS No. |
873802-40-5 |
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Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-[(2S)-1-(2-phenylphenyl)propan-2-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H20N2/c1-14(18-19-11-12-20-18)13-16-9-5-6-10-17(16)15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,19,20)/t14-/m0/s1 |
InChI Key |
VKOXICYFEFRTQW-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1C2=CC=CC=C2)C3=NCCN3 |
Canonical SMILES |
CC(CC1=CC=CC=C1C2=CC=CC=C2)C3=NCCN3 |
Origin of Product |
United States |
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